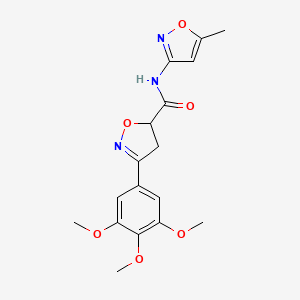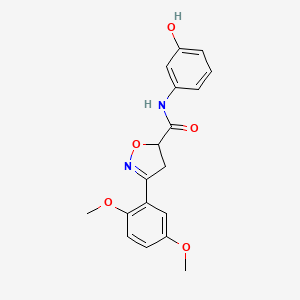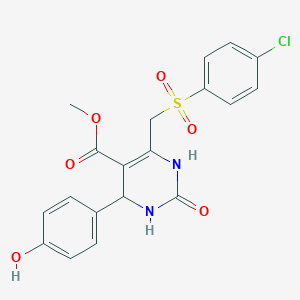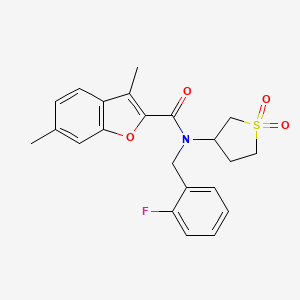![molecular formula C19H21NO3 B11423325 3-[4-(pentyloxy)benzyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B11423325.png)
3-[4-(pentyloxy)benzyl]-1,3-benzoxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(pentyloxy)benzyl]-1,3-benzoxazol-2(3H)-one: is a heterocyclic compound with a benzoxazole ring and a benzyl group attached to it. The compound’s structure consists of a benzene ring fused with an oxazole ring, and the benzyl group is connected to the oxazole nitrogen. It exhibits interesting properties due to its aromatic and heterocyclic nature.
Preparation Methods
Synthetic Routes::
Iodine-Mediated Synthesis:
- Information on large-scale industrial production methods for this specific compound is limited. research and development in this area may yield more efficient synthetic routes.
Chemical Reactions Analysis
Reactions at the Benzylic Position::
- The benzylic position in this compound is susceptible to various reactions due to the resonance stabilization provided by the adjacent benzene ring.
- Common reactions include:
Free Radical Bromination: The benzylic hydrogen can be replaced by a bromine atom via free radical bromination .
Oxidation: The benzylic carbon can undergo oxidation reactions.
- Reagents and conditions depend on the specific reaction type.
- The major products formed depend on the specific reaction conditions. For example, bromination yields the corresponding brominated derivative.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it interesting for synthetic chemistry studies and as a building block for other molecules.
Biology and Medicine: Research may explore its potential as a pharmacophore or bioactive compound.
Industry: Applications in materials science, such as polymers or liquid crystals, could be investigated.
Mechanism of Action
- The compound’s mechanism of action depends on its specific applications. It may interact with molecular targets or pathways relevant to its intended use.
Comparison with Similar Compounds
- While detailed information on similar compounds is scarce, we can compare this compound’s structure, reactivity, and properties with other benzoxazoles or benzyl derivatives.
Properties
Molecular Formula |
C19H21NO3 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-[(4-pentoxyphenyl)methyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C19H21NO3/c1-2-3-6-13-22-16-11-9-15(10-12-16)14-20-17-7-4-5-8-18(17)23-19(20)21/h4-5,7-12H,2-3,6,13-14H2,1H3 |
InChI Key |
ROEFSBRSJHLQBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)CN2C3=CC=CC=C3OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-(2-chlorophenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)prop-2-enamide](/img/structure/B11423247.png)
![4-[(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B11423250.png)

![ethyl 4-(5-cyano-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-7-yl)benzoate](/img/structure/B11423270.png)
![4-{6-[4-(4-Bromobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B11423277.png)


![4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-ethylphenyl)pyrrolidin-2-one](/img/structure/B11423297.png)
![(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(4-nitrophenyl)methanone](/img/structure/B11423329.png)
![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B11423337.png)
![2-[(4-chlorophenoxy)methyl]-1-(2-methylprop-2-en-1-yl)-1H-benzimidazole](/img/structure/B11423345.png)
![4-(4-bromophenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11423347.png)
![4-(3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11423353.png)

